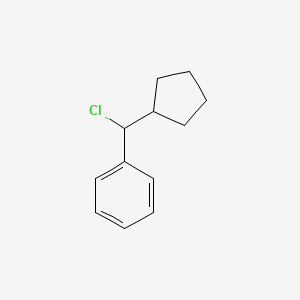

Cyclopentyl-phenylmethyl chloride

Description

Cyclopentyl-phenylmethyl chloride (hypothetical structure: benzyl chloride with a cyclopentyl substituent) is a chlorinated aromatic compound combining a cyclopentyl group and a phenylmethyl (benzyl) moiety. For instance, cyclopentyl-containing compounds are often explored in pharmaceuticals, agrochemicals, or chemical synthesis due to their steric and electronic effects .

Properties

Molecular Formula |

C12H15Cl |

|---|---|

Molecular Weight |

194.70 g/mol |

IUPAC Name |

[chloro(cyclopentyl)methyl]benzene |

InChI |

InChI=1S/C12H15Cl/c13-12(11-8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7,11-12H,4-5,8-9H2 |

InChI Key |

CQYDYPMTYTWMHJ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)C(C2=CC=CC=C2)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Key Properties of Cyclopentyl-Containing Compounds

*Hypothetical structure inferred from nomenclature.

Detailed Analysis

Cyclopentyl Fentanyl Hydrochloride

- Structure : Features a cyclopentylcarboxamide group linked to a piperidine core, distinguishing it from simpler benzyl chlorides.

- Applications : Used in vitro to study mu-opioid receptor binding, with potency comparable to fentanyl .

- Stability : Stable for ≥6 years at -20°C as a neat solid, highlighting the robustness of cyclopentyl-containing pharmaceuticals under controlled conditions .

Cyclopentyl Methylphosphonothioic Chloride

2-(3-Cyclopentyloxy-4-Methoxy-phenyl)-4-phenyl-but-3-ynylamine Hydrochloride

- Structure : Combines cyclopentyloxy and phenyl groups with an alkyne chain.

- Applications: Limited data in the evidence, but similar amines are often explored in drug discovery .

Key Differences and Implications

- Functional Groups: The presence of a phosphonothioate group in Cyclopentyl methylphosphonothioic chloride vs. the carboxamide in Cyclopentyl fentanyl dictates divergent applications (chemical synthesis vs. pharmacology) .

- Regulatory Profiles: Cyclopentyl fentanyl’s Schedule I status contrasts with the industrial/chemical controls on phosphonothioate derivatives, reflecting their respective risks .

- Stability : Neat solids like Cyclopentyl fentanyl exhibit long-term stability, whereas chlorinated compounds (e.g., benzyl chlorides) may require stricter handling due to reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.